Lower Lipophilicity vs. Regioisomers
Methyl 5-aminothiophene-3-carboxylate (the 5,3-regioisomer) exhibits a computed XLogP3-AA value of 1.1, representing a lower lipophilicity compared to methyl 2-aminothiophene-3-carboxylate (LogP 1.70) and methyl 3-aminothiophene-2-carboxylate (LogP 1.64) [1]. This difference arises from the specific positioning of the amino group at the 5-position, which alters the electronic distribution and hydrogen-bonding capacity of the molecule.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem, 2025.04.14 release) |
| Comparator Or Baseline | Methyl 2-aminothiophene-3-carboxylate: LogP 1.70 (BOC Sciences); Methyl 3-aminothiophene-2-carboxylate: LogP 1.64 (Innospk) |
| Quantified Difference | ΔLogP ≈ -0.54 to -0.59 units relative to the 2-amino and 3-amino regioisomers |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) and ACD/LogP (vendor data) |
Why This Matters
A lower LogP of 0.5 units can translate to significantly higher aqueous solubility and potentially reduced non-specific protein binding, making this regioisomer preferable for fragment-based screening or for targets requiring high ligand efficiency.
- [1] Innospk. Exploring Methyl 3-Aminothiophene-2-Carboxylate: Properties and Applications. LogP 1.64. View Source
